(4-chloro-2-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 4-chloro-2-nitrobenzoyl group attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Acetylation of 2-nitroaniline: 2-nitroaniline is treated with acetyl chloride at room temperature with continuous stirring to form 2-nitroacetanilide.
Chlorination: The 2-nitroacetanilide is then subjected to chlorination to introduce the chlorine atom at the desired position.
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core is synthesized through a series of reactions involving the reduction of isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-(4-amino-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of isoquinoline derivatives.
Scientific Research Applications
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar in structure but lacks the tetrahydroisoquinoline core.
2-Chloro-4-nitroaniline: Another related compound with a different substitution pattern.
Uniqueness
2-(4-Chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the 4-chloro-2-nitrobenzoyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13ClN2O3 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-5-6-14(15(9-13)19(21)22)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
InChI Key |
REHQYOLBMZATFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.